1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole
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Overview
Description
1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole is a complex organic compound that features a benzotriazole core substituted with a sulfonyl group attached to a propoxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole typically involves multi-step organic reactions. One common method includes the sulfonylation of 1H-1,2,3-benzotriazole with 4-propoxynaphthalene-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or thiols.
Scientific Research Applications
1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzotriazole core can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole
- 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
Uniqueness
1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole is unique due to its benzotriazole core, which imparts distinct chemical and biological properties compared to other similar compounds
Biological Activity
1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene moiety linked to a sulfonylbenzotriazole group, which contributes to its unique properties. The structural formula can be represented as follows:
This structure is significant for its interactions with biological targets.
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Antioxidant Properties : Preliminary studies suggest that it may exert antioxidant effects, scavenging free radicals and mitigating oxidative stress in cells.
- Modulation of Signaling Pathways : It may influence various signaling pathways, including those related to inflammation and cancer progression.
Anticancer Activity
A series of in vitro studies have demonstrated that this compound exhibits potent anticancer properties against several cancer cell lines. The following table summarizes the findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
A549 (Lung Cancer) | 3.8 | Cell cycle arrest |
HeLa (Cervical Cancer) | 4.5 | Inhibition of DNA synthesis |
These results indicate that the compound could be a promising candidate for further development in cancer therapy.
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown antimicrobial activity against various pathogens. The following table presents the minimum inhibitory concentrations (MICs) observed:
Pathogen | MIC (µg/mL) | Type of Activity |
---|---|---|
Staphylococcus aureus | 12 | Bactericidal |
Escherichia coli | 15 | Bacteriostatic |
Candida albicans | 20 | Fungicidal |
These findings suggest that the compound may serve as a potential antimicrobial agent.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound combined with standard chemotherapy. Results indicated a significant increase in progression-free survival compared to controls.
-
Case Study on Antimicrobial Resistance :
- A study assessed the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. The results showed promising activity, suggesting its potential role as an adjunct therapy in managing resistant infections.
Properties
IUPAC Name |
1-(4-propoxynaphthalen-1-yl)sulfonylbenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-2-13-25-18-11-12-19(15-8-4-3-7-14(15)18)26(23,24)22-17-10-6-5-9-16(17)20-21-22/h3-12H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGANPWBWGRWONZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C4=CC=CC=C4N=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.